molecular formula C9H7N3O4 B586458 methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-17-1

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B586458
M. Wt: 221.172
InChI Key: WWCIKRATXUMSLS-UHFFFAOYSA-N
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Description

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7N3O4 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .


Synthesis Analysis

The synthesis of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .


Molecular Structure Analysis

The molecular structure of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a nitro group at the 5-position and a methyl ester at the 2-position .


Chemical Reactions Analysis

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .


Physical And Chemical Properties Analysis

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a white solid with a molecular weight of 221.17 . It should be stored at 0-8°C .

Scientific Research Applications

Application 1: Cancer Therapy

  • Scientific Field : Oncology
  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Results/Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application 2: Synthesis of Cdc7 Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5-Nitro-1H-pyrrolo[2,3-b]pyridine is used as a reagent in the synthesis of Cdc7 kinase inhibitors . These inhibitors are being explored as a novel cancer therapy .

Application 3: Fungicides and Antibiotics

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications, including as fungicides and antibiotics .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes : The specific results or outcomes were not detailed in the source .

Application 4: Anti-inflammatory Drugs

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrrole and pyrrolidine analogs are used in the development of anti-inflammatory drugs .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes : The specific results or outcomes were not detailed in the source .

Application 5: Cholesterol-reducing Drugs

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrrole and pyrrolidine analogs are used in the development of cholesterol-reducing drugs .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes : The specific results or outcomes were not detailed in the source .

Application 6: Anti-tubercular Agents

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrrole and pyrrolidine analogs are used in the development of anti-tubercular agents .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes : The specific results or outcomes were not detailed in the source .

Application 7: Antiviral Drugs

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrrole and pyrrolidine analogs are used in the development of antiviral drugs . These are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes : The specific results or outcomes were not detailed in the source .

Application 8: Inhibitors of Cellular DNA Polymerases Protein Kinases

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrrole and pyrrolidine analogs are used in the development of inhibitors of cellular DNA polymerases protein kinases .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful to aquatic life with long lasting effects, and may cause respiratory irritation .

Future Directions

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its derivatives have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy . Future research could focus on optimizing these compounds and evaluating their efficacy in preclinical and clinical studies.

properties

IUPAC Name

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCIKRATXUMSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654040
Record name Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

952182-17-1
Record name Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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